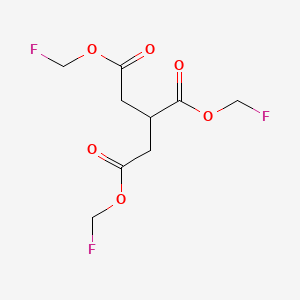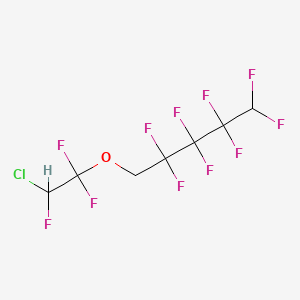
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 2-methyl-4,8-dihydroxyisoquinoline under specific conditions, such as using palladium on carbon (Pd/C) as a catalyst and hydrogen gas . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various physiological effects. For instance, it may act on adrenergic receptors, influencing cardiovascular functions . The exact molecular pathways involved are still under investigation, and ongoing research aims to elucidate these mechanisms further .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride can be compared with other similar compounds, such as:
Phenylephrine Hydrochloride: Both compounds belong to the isoquinoline family and have similar structural features.
Tetrahydrozoline Hydrochloride: This compound is used as an ocular decongestant and shares some structural similarities with 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride.
Xylometazoline Hydrochloride: Another compound with a similar structure, used as a nasal decongestant.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12;/h2-4,10,12-13H,5-6H2,1H3;1H |
InChI Key |
AAXRHMLDZOORPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)

![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
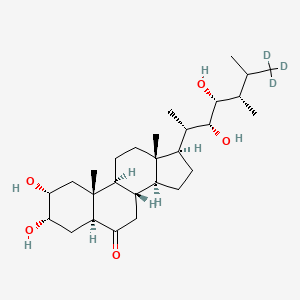
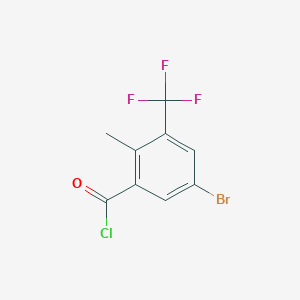

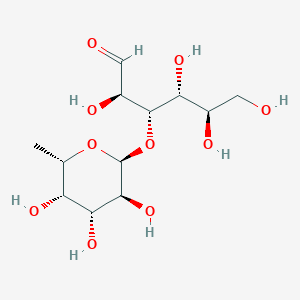
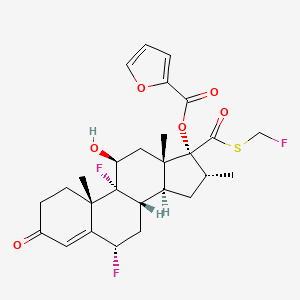
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)

